Ebiratide
Overview
Description
Ebiratide, also known as Hoe 427, is a peptide analog of corticotrophin (ACTH 4-9). It is endocrinologically inert and highly lipophilic, with prolonged metabolic stability . It exerts neurotrophic properties in vivo and has significant effects on acetylcholine metabolism .
Synthesis Analysis
Ebiratide is transported through the blood-brain barrier via an absorptive-mediated endocytosis . The permeation of ebiratide across the intestinal mucosae has been examined using isolated intestinal membranes from rats .Molecular Structure Analysis
The molecular formula of Ebiratide is C48H73N11O10S . Its average mass is 996.226 Da and its mono-isotopic mass is 995.526245 Da .Scientific Research Applications
Learning and Memory Enhancement
Ebiratide, an analog of ACTH4-9, has been investigated for its effects on memory processes in mice and rats. Studies demonstrate its effectiveness in various training and testing procedures, such as inhibitory avoidance tests and maze tasks. Ebiratide showed significant results in enhancing learning and memory at certain doses (Hock et al., 1988).
Neurotrophic Effects
Research on ebiratide's neurotrophic effects indicates potential benefits for central nervous system (CNS) degenerative disorders like Alzheimer's disease. In studies involving both cultured rat septal cells and aged rats, ebiratide treatment led to increased activities of enzymes related to neurotransmitter synthesis and reduced neuronal degeneration (Matsumoto, Tsuda, & Nakamura, 2005).
Blood-Brain Barrier Transport
Ebiratide has shown a significant ability to cross the blood-brain barrier, as evidenced by studies using in-vivo brain microdialysis and capillary depletion methods. This property is crucial for delivering therapeutic agents to the brain (Shimura et al., 1992).
Intestinal Stability and Proteolysis
The intestinal stability of ebiratide has been assessed to understand its behavior after oral administration. Findings suggest its stability in the small intestinal fluid, with variations in hydrolytic rates across different regions of the intestine. This research is important for developing oral forms of the drug (Okagawa et al., 1994).
Methodologies for Detection and Analysis
Advancements in High-Performance Liquid Chromatography with fluorescence detection have been applied for analyzing ebiratide, enhancing the precision and sensitivity of its detection in various biological samples (Hamachi, Nakashima, & Akiyama, 1997).
Percutaneous Absorption
Studies on ebiratide's percutaneous absorption reveal its potential for transdermal therapeutic systems. This research is significant for developing non-invasive delivery methods for treatments (Ogiso et al., 1994).
Brain Transfer and Uptake
Research on the braintransfer of ebiratide in rats indicates its potential for CNS delivery. The studies showed that after intravenous administration, ebiratide was able to reach the brain, peaking at 5 minutes post-administration. This suggests specific uptake mechanisms for the peptide in the brain, relevant for therapeutic applications (Shimura, Tabata, & Hayashi, 1991).
Absorptive-Mediated Endocytosis
Ebiratide's transport through the blood-brain barrier involves absorptive-mediated endocytosis, a mechanism essential for the delivery of certain therapeutic agents to the brain. This process is critical for understanding how ebiratide and similar compounds can be effectively used in treatments involving the CNS (Terasaki et al., 1992).
Behavioral Effects
Ebiratide's impact on consummatory patterns and behaviors has been explored. Studies in rats have shown that it can significantly reduce daily ethanol consumption, suggesting its potential application in behavioral studies and therapies (Krishnan & Maickel, 1991).
Pharmacokinetics
Developing a specific radioimmunoassay method for ebiratide allows for a more precise understanding of its pharmacokinetics. This method aids in determining plasma levels and urinary excretion of ebiratide, essential for its clinical application (Mitsuma et al., 1990).
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-(8-aminooctylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)43(62)55-38(21-22-42(60)61)46(65)59-41(30-35-31-52-32-54-35)48(67)58-40(29-34-18-10-7-11-19-34)47(66)56-37(20-12-14-25-50)45(64)57-39(28-33-16-8-6-9-17-33)44(63)53-26-15-5-3-2-4-13-24-49/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H,52,54)(H,53,63)(H,55,62)(H,56,66)(H,57,64)(H,58,67)(H,59,65)(H,60,61)/t36-,37+,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFHFIGNDKHDPG-MPJXNKHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCCCCCCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73N11O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883159 | |
Record name | Ebiratide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
996.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ebiratide | |
CAS RN |
105250-86-0 | |
Record name | Ebiratide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebiratide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EBIRATIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5J1V7AUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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